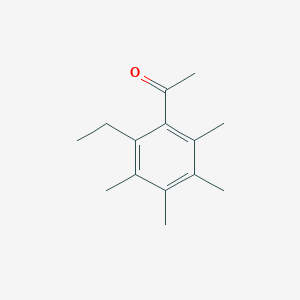![molecular formula C11H17N5S2 B14007745 9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione CAS No. 69818-44-6](/img/structure/B14007745.png)
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a diethylaminoethyl group attached to the purine ring, which contains two sulfur atoms at positions 2 and 6. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione typically involves the reaction of a purine derivative with a diethylaminoethyl reagent under specific conditions. One common method involves the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols or other reduced forms.
Substitution: The diethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the purine ring.
Aplicaciones Científicas De Investigación
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of DNA topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells or other rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(diethylamino)ethyl methacrylate: A pH-sensitive polymer with temperature responsiveness.
N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide: A compound used as a fluorescence probe.
2-diethylaminoethyl 9-hydroxyfluorene-9-carboxylate: A compound with potential antidepressant activity.
Uniqueness
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione is unique due to its specific structure, which includes a purine ring with two sulfur atoms This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propiedades
Número CAS |
69818-44-6 |
|---|---|
Fórmula molecular |
C11H17N5S2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C11H17N5S2/c1-3-15(4-2)5-6-16-7-12-8-9(16)13-11(18)14-10(8)17/h7H,3-6H2,1-2H3,(H2,13,14,17,18) |
Clave InChI |
XPGCOWDSJNBSQY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C=NC2=C1NC(=S)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


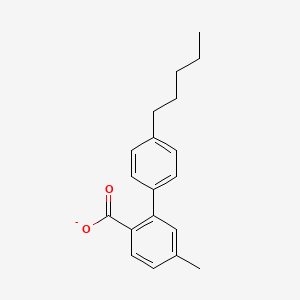
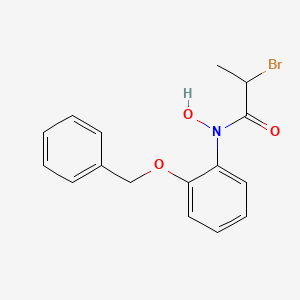
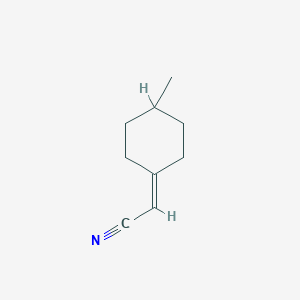

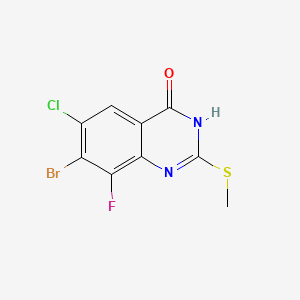
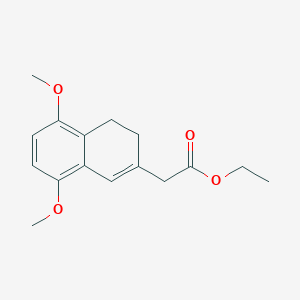
![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)
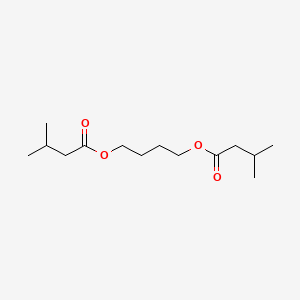
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)

![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
